molecular formula C23H23NO6 B11304470 4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B11304470
M. Wt: 409.4 g/mol
InChI Key: XEHXBPXBCPSHIV-UHFFFAOYSA-N
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Description

4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is characterized by its unique structure, which includes a chromen-2-one core, a benzyl group, and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then alkylated with benzyl bromide in the presence of a base such as potassium carbonate . The resulting intermediate is further reacted with acetic anhydride to introduce the acetyl group. Finally, the butanoic acid moiety is introduced through an amidation reaction with butanoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

4-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C23H23NO6/c1-15-18-10-9-17(29-14-21(25)24-11-5-8-22(26)27)13-20(18)30-23(28)19(15)12-16-6-3-2-4-7-16/h2-4,6-7,9-10,13H,5,8,11-12,14H2,1H3,(H,24,25)(H,26,27)

InChI Key

XEHXBPXBCPSHIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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